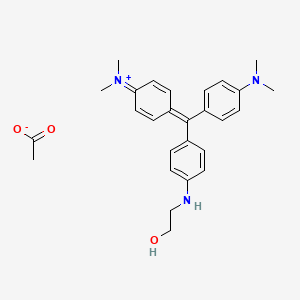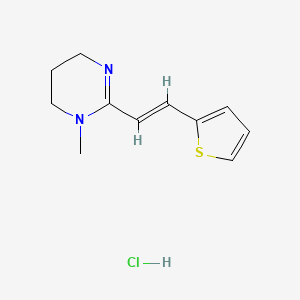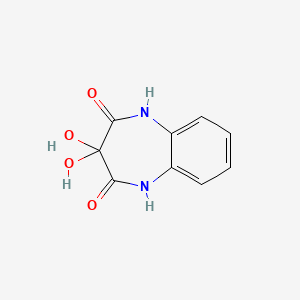
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. This compound, with its unique dihydroxy functional groups, may exhibit distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of ortho-phenylenediamine with a suitable diketone in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process would include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have several applications in scientific research:
Chemistry: As a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studying its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Potential therapeutic applications, such as anxiolytic or sedative effects.
Industry: Use in the synthesis of pharmaceuticals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione would likely involve its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The dihydroxy groups may play a role in binding affinity and specificity, influencing the compound’s pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Oxazepam: A benzodiazepine with similar therapeutic applications.
Uniqueness
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its dihydroxy functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines. These functional groups could influence its reactivity, binding affinity, and overall pharmacological profile.
Propriétés
Numéro CAS |
81225-99-2 |
|---|---|
Formule moléculaire |
C9H8N2O4 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
3,3-dihydroxy-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C9H8N2O4/c12-7-9(14,15)8(13)11-6-4-2-1-3-5(6)10-7/h1-4,14-15H,(H,10,12)(H,11,13) |
Clé InChI |
TWNFBSXWKYLBQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(C(=O)N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


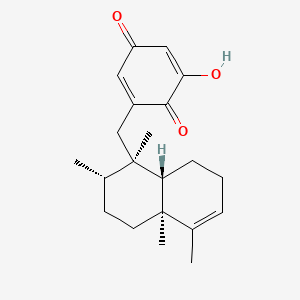

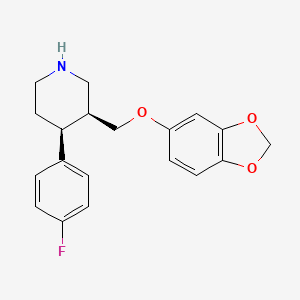


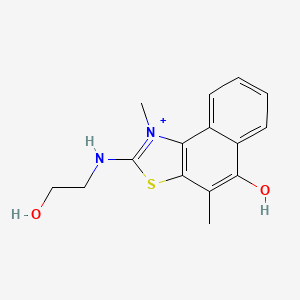

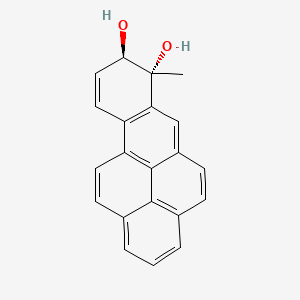

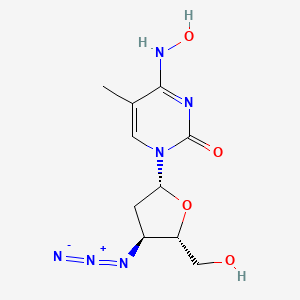
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
